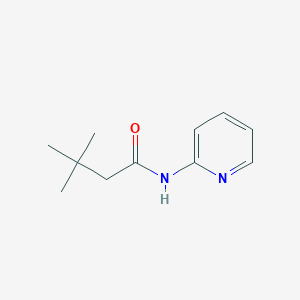
N-(3-chloro-4-methylphenyl)-5-(2-thienyl)-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-5-(2-thienyl)-1,3-oxazole-4-carboxamide, commonly known as CTX-0294885, is a small molecule inhibitor of the protein kinase CK1δ. This compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
CTX-0294885 acts as an inhibitor of the protein kinase CK1δ, which is involved in various cellular processes, including cell division, DNA repair, and circadian rhythm regulation. By inhibiting CK1δ, CTX-0294885 disrupts these processes, leading to the inhibition of cell growth and the protection of neurons from degeneration.
Biochemical and Physiological Effects
CTX-0294885 has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces cell death. In Alzheimer's disease, it improves cognitive function by reducing the accumulation of amyloid beta plaques in the brain. In Parkinson's disease, it protects dopaminergic neurons from degeneration, which is the primary cause of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CTX-0294885 is its specificity for CK1δ, which reduces the risk of off-target effects. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of CTX-0294885. One direction is the development of more soluble analogs of the compound, which would improve its pharmacokinetic properties. Another direction is the investigation of the compound's potential as a therapeutic agent for other diseases, such as Huntington's disease and multiple sclerosis. Additionally, the role of CK1δ in various cellular processes is still not fully understood, and further research is needed to elucidate its functions and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of CTX-0294885 involves several steps, including the reaction of 3-chloro-4-methylphenyl isocyanate with 2-thiophenecarboxylic acid to form the corresponding amide. The amide is then cyclized to form the oxazole ring, followed by the introduction of a chloro substituent at the 3-position of the phenyl ring. The final product is obtained by the reaction of the chloro compound with ammonia.
Applications De Recherche Scientifique
CTX-0294885 has been extensively studied in preclinical models of various diseases. In cancer, it has been shown to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells. In Alzheimer's disease, CTX-0294885 has been shown to improve cognitive function in animal models. In Parkinson's disease, it has been shown to protect dopaminergic neurons from degeneration.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-thiophen-2-yl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-9-4-5-10(7-11(9)16)18-15(19)13-14(20-8-17-13)12-3-2-6-21-12/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRDMYDGWOMVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(OC=N2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-methylphenyl)-5-(thiophen-2-YL)-1,3-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Furoyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperazine](/img/structure/B7561449.png)



![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7561473.png)


![N-[5-[1-(2-bicyclo[2.2.1]heptanyl)ethylcarbamoyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B7561490.png)
![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7561492.png)
![2-[(4-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7561510.png)

![N-[(4-carbamoylphenyl)methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561527.png)
![3-Butyl-1-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B7561535.png)
